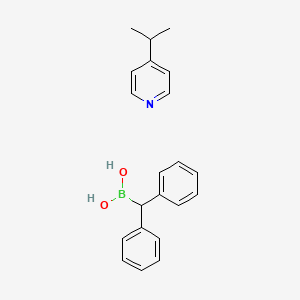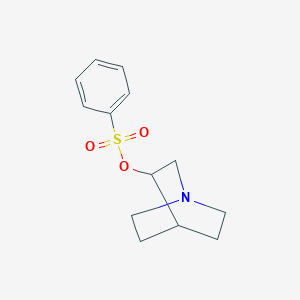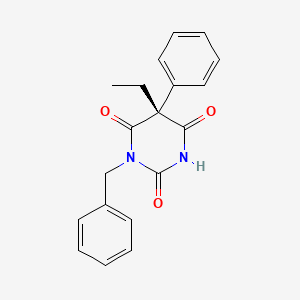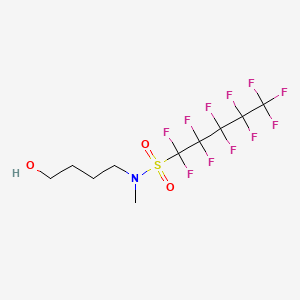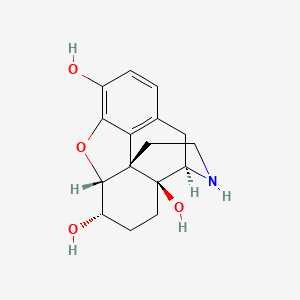
6Alpha-Noroxymorphol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6Alpha-Noroxymorphol, also known as (5α,6α)-4,5-Epoxymorphinan-3,6,14-triol, is a derivative of morphine. It is a semi-synthetic opioid that has been studied for its potential applications in pain management and other medical fields. The compound is characterized by its unique chemical structure, which includes an epoxide ring and multiple hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6Alpha-Noroxymorphol typically involves the conversion of morphine or its derivatives through a series of chemical reactions. One common method includes the N- and O-demethylation of oxycodone, followed by an anodic oxidative intramolecular cyclization. This process is often carried out in acetonitrile with formic acid and triethylamine as reagents, and a ruthenium-based catalyst .
Industrial Production Methods
Industrial production of this compound may involve scalable flow electrolysis cells to improve reaction throughput and yield. This method is considered more sustainable and safer compared to traditional processes that use harmful reagents like alkyl chloroformates .
Chemical Reactions Analysis
Types of Reactions
6Alpha-Noroxymorphol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxide ring or hydroxyl groups.
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like acetic anhydride and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various morphinan derivatives, which can have different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its interactions with opioid receptors.
Medicine: Investigated for its potential as an analgesic and in the treatment of opioid addiction.
Industry: Used in the development of pharmaceutical reference standards and quality control
Mechanism of Action
6Alpha-Noroxymorphol exerts its effects primarily through its interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding, it activates G-protein-coupled receptors, leading to a cascade of intracellular events that result in analgesia and other effects. The compound’s unique structure allows it to interact with multiple receptor subtypes, contributing to its diverse pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
- Noroxymorphone
- Oxymorphone
- Naloxone
- Naltrexone
Uniqueness
6Alpha-Noroxymorphol is unique due to its specific epoxide ring and multiple hydroxyl groups, which contribute to its distinct pharmacological properties. Unlike other similar compounds, it has a higher affinity for certain opioid receptors, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C16H19NO4/c18-9-2-1-8-7-11-16(20)4-3-10(19)14-15(16,5-6-17-11)12(8)13(9)21-14/h1-2,10-11,14,17-20H,3-7H2/t10-,11+,14-,15-,16+/m0/s1 |
InChI Key |
LCJODGWVVKGCPX-DCIASYOESA-N |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3)[C@H]([C@H]1O)OC5=C(C=C4)O)O |
Canonical SMILES |
C1CC2(C3CC4=C5C2(CCN3)C(C1O)OC5=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


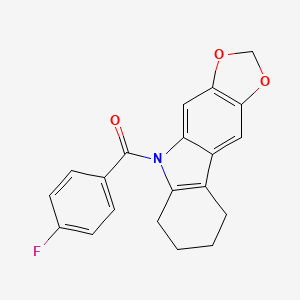
![5,11-Diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13414439.png)
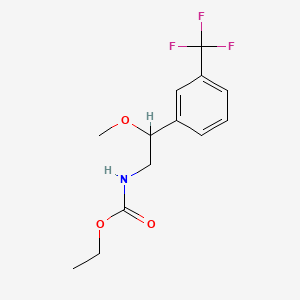
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414448.png)
![(2R,4R,5S)-2-benzyl-4-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B13414455.png)
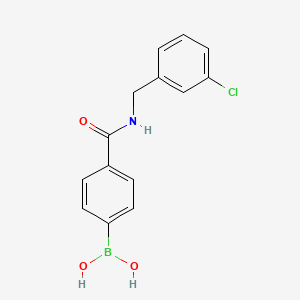
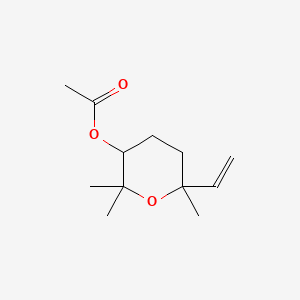
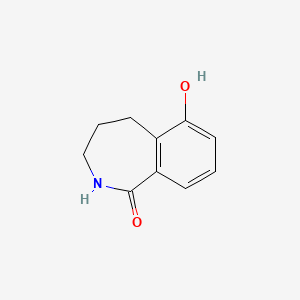
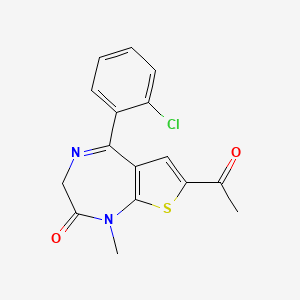
![1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione](/img/structure/B13414496.png)
